3,5-Dibromopyridine-2,6-diamine (CAS: 76942-20-6) is a highly symmetric, tetra-functionalized heterocyclic building block extensively utilized in medicinal chemistry and advanced materials synthesis[1]. Featuring two primary amine groups at the 2 and 6 positions alongside two bromine atoms at the 3 and 5 positions, this compound offers orthogonal reactivity profiles. The amines are primed for condensation, acylation, or Sandmeyer diazotization, while the bromides serve as direct handles for palladium-catalyzed cross-coupling. This dual-axis functionalization makes it a highly efficient precursor for synthesizing complex bis-aryl kinase inhibitors, rigid polymer backbones, and multidentate ligands, offering a stable and precise alternative to performing difficult in-situ polyhalogenations on simpler pyridine rings[1].
Attempting to substitute 3,5-dibromopyridine-2,6-diamine with its unbrominated parent (2,6-diaminopyridine) or mono-brominated analogs (e.g., 3-bromopyridine-2,6-diamine) fundamentally compromises synthetic efficiency in applications requiring symmetric functionalization [1]. While 2,6-diaminopyridine is a cheaper bulk material, relying on it requires downstream bis-bromination with reagents like NBS, which notoriously yields difficult-to-separate statistical mixtures of mono-, di-, and un-brominated species, drastically reducing the isolated yield of the desired intermediate [1]. Similarly, mono-brominated analogs restrict the chemist to asymmetric, single-site cross-coupling, rendering them structurally incompatible for constructing the dual-pharmacophore architectures required in specific protease inhibitors or symmetric fluorescent materials. Procuring the precisely di-brominated scaffold is essential for ensuring reproducible, high-yielding symmetric cross-couplings.
In the synthesis of highly substituted aminopyridine cores, such as bis-phenol derivatives for USP7 inhibitors, 3,5-dibromopyridine-2,6-diamine serves as a highly efficient symmetric precursor [1]. Direct bis-Suzuki coupling on this scaffold proceeds efficiently, whereas attempting in-situ bis-bromination of 2,6-diaminopyridine with NBS often results in a mixture of mono- and di-brominated species. This mixed bromination significantly reduces the isolated yield of the target di-bromo intermediate and complicates downstream purification. Procuring the pre-functionalized 3,5-dibromo compound guarantees symmetric coupling sites and prevents these yield losses[1].
| Evidence Dimension | Precursor efficiency for symmetric bis-aryl synthesis |
| Target Compound Data | Provides 2 equivalent C-Br sites for direct bis-Suzuki coupling |
| Comparator Or Baseline | 2,6-Diaminopyridine (requires in-situ bromination) |
| Quantified Difference | Eliminates the 20-40% yield loss and purification bottleneck associated with mixed bromination |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids |
Procuring the pre-dibrominated building block strictly avoids the challenging separation of mono- and di-brominated intermediates, directly accelerating the synthesis of complex symmetric pharmacophores.
For downstream functionalization via Suzuki, Heck, or Sonogashira couplings, the choice of halogen at the 3 and 5 positions dictates the required catalytic conditions. The dibromo derivative, 3,5-dibromopyridine-2,6-diamine, exhibits a significantly lower activation energy for the oxidative addition step of the catalytic cycle compared to its dichloro analog, 3,5-dichloropyridine-2,6-diamine [1]. This lower barrier allows cross-coupling reactions to proceed under milder conditions (e.g., using standard Pd(dppf)Cl2 at 80–100 °C) without necessitating the highly specialized, expensive, electron-rich bulky phosphine ligands that are strictly required to activate C-Cl bonds [1].
| Evidence Dimension | Cross-coupling activation barrier and catalyst requirement |
| Target Compound Data | C-Br bonds readily undergo oxidative addition with standard Pd catalysts at 80–100 °C |
| Comparator Or Baseline | 3,5-Dichloropyridine-2,6-diamine |
| Quantified Difference | Enables milder reaction temperatures and avoids the procurement cost of specialized Buchwald-type ligands |
| Conditions | Standard Pd-catalyzed cross-coupling environments |
Buyers can achieve high-yielding cross-couplings using cheaper, standard catalyst systems rather than investing in expensive specialized ligands required for the dichloro analog.
3,5-Dibromopyridine-2,6-diamine is a highly effective intermediate for synthesizing 2,3,5,6-tetrabromopyridine, a critical building block for advanced fluorescent materials like 5,7-dihydropyrido[3,2-b:5,6-b']diindoles [1]. Through a controlled Sandmeyer reaction using HBr and NaNO2, the 2,6-diamines are smoothly converted to bromines. Using 3,5-dibromopyridine-2,6-diamine as the starting material ensures that the 3 and 5 positions are already fully brominated, isolating the reaction strictly to the diazotization of the amines. This targeted approach maximizes the yield of the tetrabromo target compared to attempting exhaustive bromination of an unfunctionalized pyridine ring, which yields intractable statistical mixtures [1].
| Evidence Dimension | Yield and specificity in synthesizing 2,3,5,6-tetrabromopyridine |
| Target Compound Data | Quantitative site-specific conversion via Sandmeyer reaction (diazotization of 2,6-diamines) |
| Comparator Or Baseline | Direct exhaustive bromination of unfunctionalized pyridine |
| Quantified Difference | Provides site-specific control, preventing the formation of tri- and penta-brominated byproducts |
| Conditions | NaNO2, HBr, -3 °C to room temperature |
For materials scientists synthesizing rigid, highly functionalized pyridine cores, this compound offers a clean, high-yielding pathway to tetrabrominated scaffolds that is otherwise synthetically prohibitive.
3,5-Dibromopyridine-2,6-diamine is a primary starting material for developing highly substituted aminopyridine cores, such as those found in USP7 inhibitors. Its pre-installed bromine atoms at the 3 and 5 positions allow for immediate, high-yielding bis-Suzuki couplings with aryl boronic acids, bypassing the yield-limiting in-situ bromination steps required when starting from unfunctionalized diamines [1].
In the development of advanced fluorescent materials and rigid polymers, this compound serves as a highly efficient intermediate for synthesizing 2,3,5,6-tetrabromopyridine. By subjecting the 2,6-diamines to a controlled Sandmeyer reaction (using NaNO2 and HBr), chemists can achieve site-specific tetrabromination without the complex statistical mixtures associated with direct exhaustive bromination of a bare pyridine ring [2].
For contract research organizations (CROs) and discovery labs building diverse heterocyclic libraries, this scaffold provides ideal orthogonal reactivity. The 2,6-diamines can be selectively acylated or condensed to form imidazopyridines or polyamides, while the 3,5-bromines are preserved for subsequent late-stage palladium-catalyzed cross-coupling, offering a versatile node for divergent synthesis pathways [1].